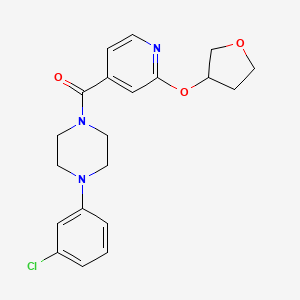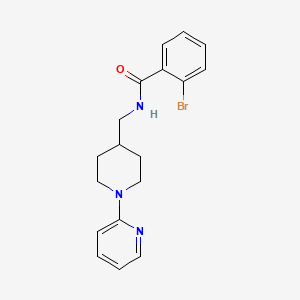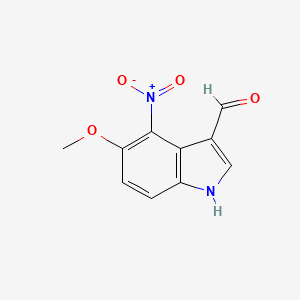
1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a chemical compound that is widely used in scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Disposition and Metabolism
The compound SB-649868, sharing structural similarities with the queried chemical, has been studied for its metabolic and disposition characteristics in humans. The compound, being developed for treating insomnia, shows extensive metabolism with primary excretion via feces (79%) and lesser through urine (12%). It highlights the body's processing of such compounds, primarily through fecal elimination, and indicates the presence of slowly cleared metabolites in the plasma (Renzulli et al., 2011).
Diagnostic Imaging and Radiopharmaceutical Applications
The compound [18F]DASA-23, structurally akin to the queried compound, demonstrates potential in non-invasively measuring aberrantly expressed pyruvate kinase M2 (PKM2) levels in glioma via positron emission tomography (PET). PKM2, crucial in tumor metabolism and predominantly expressed in glioblastoma cells, makes it a significant biomarker for cancer glycolytic re-programming. Initial human studies indicate that [18F]DASA-23 can successfully cross the blood-brain barrier, suggesting its potential utility in imaging brain tumors and distinguishing between low-grade and high-grade glioma, based on PKM2 expression (Patel et al., 2019).
Environmental and Health Impacts
Research has explored the environmental persistence and health implications of perfluoroalkyl and polyfluoroalkyl substances (PFASs), often structurally similar or related to the queried chemical. These studies shed light on their distribution, human exposure, and potential health risks, including their association with diseases and bodily functions. For instance, PFASs exposure has been linked to increased susceptibility to diseases like COVID-19 and conditions like urge urinary incontinence, highlighting the importance of understanding the human health implications of these chemicals (Ji et al., 2021; Cui et al., 2021).
Properties
IUPAC Name |
1-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-16-6-9-19(10-7-16)25-22(27)24-13-12-20-5-3-4-14-26(20)30(28,29)21-11-8-18(23)15-17(21)2/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPYPCAMFCCOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2642790.png)
![4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2642791.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide](/img/structure/B2642792.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2642793.png)




![5-Bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2642802.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)


![6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2642812.png)

